Imidazo[1,2-a]pyridine-8-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridine-8-carbonitrile is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridine-8-carbonitrile has been examined using DFT techniques . The solvation effects, structural characterization, and biological characteristics of this molecule have been discussed .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies has been summarized . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-8-carbonitrile has a molecular weight of 143.15 . The InChI code is 1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . For instance, compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .
Chemical Intermediate
- Scientific Field : Organic Synthesis
- Application Summary : Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds. They have huge applications in medicinal chemistry and drug molecule production .
- Methods of Application : The initial discussion focuses on synthetic strategies of imidazo[1,2-a]pyridines, and later we disclose the reactivity of the imidazo[1,2-a]pyridines .
- Results or Outcomes : The imidazo[1,2-a]pyridine core structure is present in some established drugs such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .
Material Science
- Scientific Field : Material Science
- Application Summary : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
- Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The imidazo[1,2-a]pyridine nucleus is prevalent in numerous commercial drugs and materials .
Corrosion Inhibitor
- Scientific Field : Material Engineering
- Application Summary : Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
- Methods of Application : The compounds are applied to the surface of the steel to prevent corrosion .
- Results or Outcomes : The application of these compounds has been shown to effectively protect steel from environmental corrosion .
Anti-HIV Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
- Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The imidazo[1,2-a]pyridine nucleus is prevalent in numerous commercial drugs such as zolpidem, the clinical antiulcer compound (soraprazan; phase II), the heart failure drug olprinone and many more which are under preclinical trials .
Antimalarial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
- Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The imidazo[1,2-a]pyridine nucleus is prevalent in numerous commercial drugs such as zolpidem, the clinical antiulcer compound (soraprazan; phase II), the heart failure drug olprinone and many more which are under preclinical trials .
Future Directions
properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTKOOVOBCDRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287577 | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-8-carbonitrile | |
CAS RN |
136117-70-9 | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136117-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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